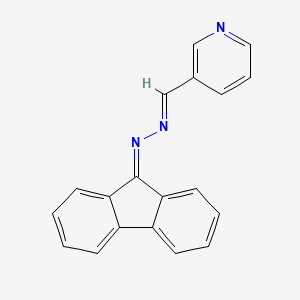

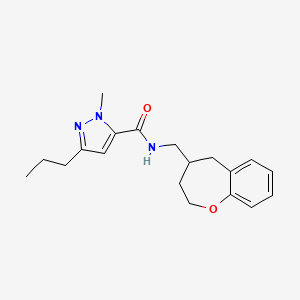

![molecular formula C18H21N3O3S B5544919 1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5544919.png)

1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the benzimidazole class, known for its diverse biological activities and significance in medicinal chemistry. Benzimidazoles and their derivatives have been extensively studied for their potential as antineoplastic, antifilarial agents, and for their affinity towards various receptors, showcasing their versatility in drug development (Ram et al., 1992).

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the reaction of appropriate alcohols or amines with acid chloride derivatives at room temperature. This method has been utilized to produce a wide range of compounds with significant biological activities, including growth inhibition in certain cell lines and antifilarial activity against adult worms of various species (Ram et al., 1992). Another synthesis approach involves direct condensation/cyclization reactions, showcasing the flexibility in obtaining benzimidazole derivatives with specific substituents (Soselia et al., 2020).

Molecular Structure Analysis

Benzimidazole derivatives exhibit diverse molecular structures due to variations in their synthesis. The incorporation of different substituents at various positions of the benzimidazole core influences the molecular conformation, affecting the biological activity and interaction with biological targets (Tapia et al., 1999).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including transesterification when reacted with an alcohol at reflux temperature and the formation of benzamido derivatives through treatment with substituted benzoyl chlorides. These reactions are crucial for tailoring the compounds' properties for specific biological activities (Ram et al., 1992).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of substituents and the overall molecular structure. These properties are essential for the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Gowda et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards various agents, stability under different conditions, and the ability to undergo specific reactions, define the versatility of benzimidazole derivatives in medicinal chemistry. The introduction of various substituents can enhance these properties, leading to compounds with desired biological activities (Gowda et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis of Novel Compounds : Research has shown the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities. These compounds, including benzimidazole derivatives, were explored for their cyclooxygenase inhibition, showcasing potential therapeutic applications (Abu‐Hashem et al., 2020).

Antineoplastic and Antifilarial Agents : Another study focused on the synthesis of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and their derivatives, revealing significant antineoplastic and antifilarial activities. These findings highlight the versatility of benzimidazole compounds in treating various conditions, including cancer and parasitic infections (Ram et al., 1992).

Antimicrobial Activity : The antimicrobial properties of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have been investigated, with some derivatives showing higher activity than reference drugs against various bacterial strains and fungi. This suggests the potential of benzimidazole and related compounds in developing new antimicrobial agents (Kolisnyk et al., 2015).

Antioxidative Potential and Antiproliferative Activity : A study on benzimidazole/benzothiazole-2-carboxamides evaluated their antioxidative potential and antiproliferative activity against human cancer cells. The research identified compounds with significant antioxidative capacity and promising antiproliferative activity, offering insights into the development of new anticancer agents (Cindrić et al., 2019).

Angiotensin II Receptor Antagonism : Benzimidazole derivatives bearing acidic heterocycles were synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds were found to have high affinity for the AT1 receptor and inhibited the angiotensin II-induced pressor response, indicating their potential as antihypertensive agents (Kohara et al., 1996).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-ethoxyethyl)-N-[(5-methylthiophen-2-yl)methyl]-2-oxo-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-3-24-9-8-21-16-7-5-13(10-15(16)20-18(21)23)17(22)19-11-14-6-4-12(2)25-14/h4-7,10H,3,8-9,11H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPZNHFQAXNRQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)C(=O)NCC3=CC=C(S3)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxyethyl)-N-[(5-methyl-2-thienyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

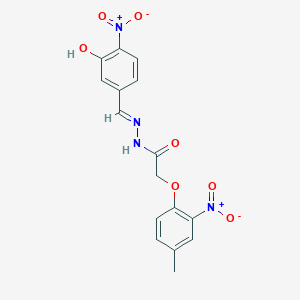

![N-[3-cyano-4-(2-furyl)-6-isobutyl-2-pyridinyl]acetamide](/img/structure/B5544840.png)

![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)

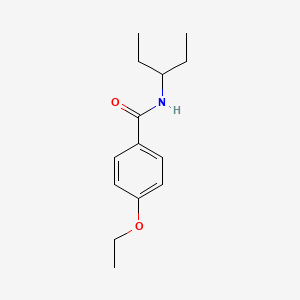

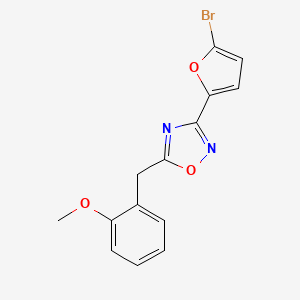

![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)

![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)

![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)

![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)

![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)

![8-acetyl-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5544925.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5544930.png)